molecular formula C19H20N4O B7639712 5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile

Cat. No. B7639712
M. Wt: 320.4 g/mol
InChI Key: YWBLNLFELPIHRR-UHFFFAOYSA-N
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Description

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play important roles in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function, memory, and attention by increasing the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This compound has also been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons.

Advantages and Limitations for Lab Experiments

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is a highly selective agonist of the α7 nAChR, which allows for precise targeting of this receptor. It also has a long half-life, which makes it useful for studying the effects of chronic administration. However, this compound is a relatively new compound, and there is still much to be learned about its effects and potential limitations in laboratory experiments.

Future Directions

There are several potential future directions for research on 5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile. One area of interest is in the development of new therapeutics for neurological and psychiatric disorders. This compound could be used as a starting point for the development of new drugs that target the α7 nAChR. Another area of interest is in the study of the physiological effects of this compound in different animal models. This could help to elucidate the mechanisms underlying its effects and potential limitations. Finally, further research is needed to fully understand the potential benefits and risks of using this compound in humans.

Synthesis Methods

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the use of reagents such as L-proline, 2-bromo-5-nitropyridine, and 2-(bromomethyl)-5-nitropyridine, among others. The final product is obtained through a series of purification steps.

Scientific Research Applications

5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential use in treating pain, inflammation, and addiction.

properties

IUPAC Name

5-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-11-17-6-7-18(13-22-17)21-12-16-10-19(24)23(14-16)9-8-15-4-2-1-3-5-15/h1-7,13,16,21H,8-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBLNLFELPIHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)CNC3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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